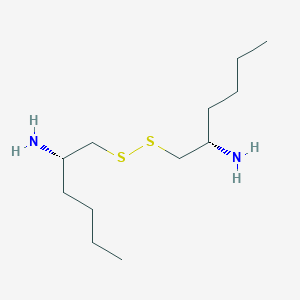
1-(2-Aminohexyldisulfanyl)hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.
Mechanism Of Action
The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.
Biochemical And Physiological Effects
SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.
Advantages And Limitations For Lab Experiments
The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.
Synthesis Methods
SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.
properties
CAS RN |
141364-75-2 |
|---|---|
Product Name |
1-(2-Aminohexyldisulfanyl)hexan-2-amine |
Molecular Formula |
C12H28N2S2 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine |
InChI |
InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
RZBYAJLLZSNUFB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[C@@H](CSSC[C@H](CCCC)N)N |
SMILES |
CCCCC(CSSCC(CCCC)N)N |
Canonical SMILES |
CCCCC(CSSCC(CCCC)N)N |
synonyms |
BAHDS bis(2-aminohexyl)disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



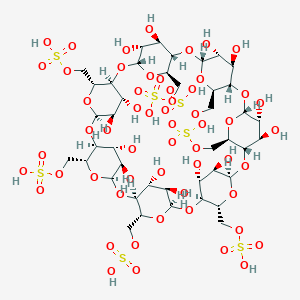
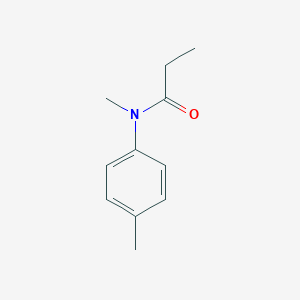
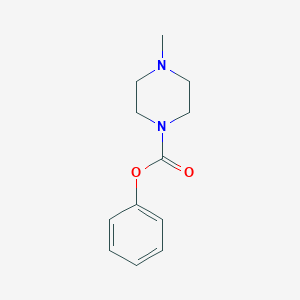

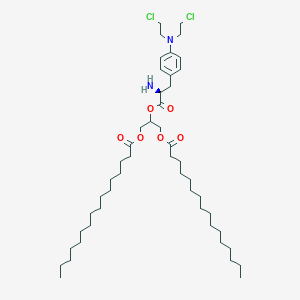
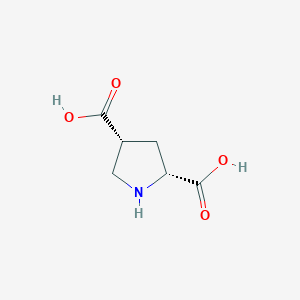
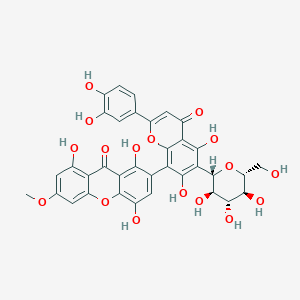
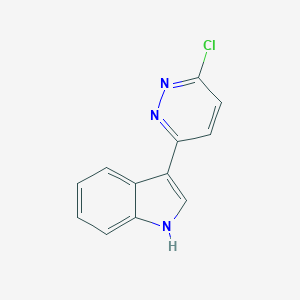
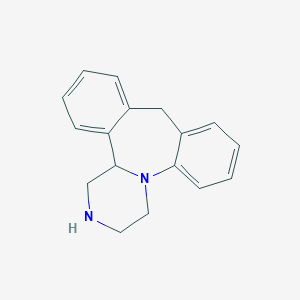

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
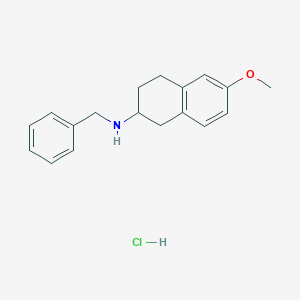

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)